molecular formula C8H9AsN2O6 B15489769 4-arsono-2-(carbamoylamino)benzoic acid CAS No. 6345-97-7

4-arsono-2-(carbamoylamino)benzoic acid

Cat. No.: B15489769
CAS No.: 6345-97-7
M. Wt: 304.09 g/mol
InChI Key: OVFYVDBFHRJKKP-UHFFFAOYSA-N
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Description

4-Arsono-2-(carbamoylamino)benzoic acid is an organoarsenic derivative of benzoic acid, featuring an arsenic acid (-AsO₃H₂) group at the para position (C4) and a carbamoylamino (-NHCONH₂) substituent at the ortho position (C2). This compound belongs to a class of arylarsonic acids, which are historically significant in pharmaceuticals and veterinary medicine.

Properties

CAS No.

6345-97-7

Molecular Formula

C8H9AsN2O6

Molecular Weight

304.09 g/mol

IUPAC Name

4-arsono-2-(carbamoylamino)benzoic acid

InChI

InChI=1S/C8H9AsN2O6/c10-8(14)11-6-3-4(9(15,16)17)1-2-5(6)7(12)13/h1-3H,(H,12,13)(H3,10,11,14)(H2,15,16,17)

InChI Key

OVFYVDBFHRJKKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[As](=O)(O)O)NC(=O)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbarsone ([4-(Carbamoylamino)phenyl]arsonic Acid)

  • Structure: Carbarsone shares the carbamoylamino and arsonic acid groups but positions both substituents at the para position (C4) on the benzene ring, unlike the target compound’s ortho-carbamoylamino (C2) and para-arsonic acid (C4) arrangement.
  • Applications : Widely used as an antiparasitic agent in poultry feed, though its use has declined due to arsenic toxicity concerns .
  • Toxicity: Organoarsenicals like carbarsone contribute to arsenic bioaccumulation, linked to neurological and carcinogenic effects in humans .

4-Amino-2-carboxyphenylarsenic Acid

  • Structure: Substitutes a carboxylic acid (-COOH) at C2 and an amino (-NH₂) group at C4, differing from the target compound’s carbamoylamino and benzoic acid backbone.
  • Physicochemical Properties: The carboxylic acid group enhances solubility in aqueous phases compared to carbamoylamino derivatives, influencing extraction efficiency in liquid membrane systems .

Roxarsone (4-Hydroxy-3-nitrobenzenearsonic Acid)

  • Structure: Contains nitro (-NO₂) and hydroxyl (-OH) groups at C3 and C4, respectively.
  • Applications: Another poultry feed additive, metabolized into toxic inorganic arsenic in vivo.
  • Regulatory Status : Banned in many regions due to environmental and health risks .

Table 1: Structural and Functional Comparison

Compound Substituents (Positions) Key Applications Toxicity Concerns
4-Arsono-2-(carbamoylamino)benzoic acid C2: -NHCONH₂; C4: -AsO₃H₂; C1: -COOH Potential therapeutics High (arsenic content)
Carbarsone C4: -NHCONH₂; C4: -AsO₃H₂ Poultry feed additive Carcinogenic
4-Amino-2-carboxyphenylarsenic acid C2: -COOH; C4: -NH₂; C4: -AsO₃H₂ Research chemical Moderate (lower bioaccumulation)
Roxarsone C3: -NO₂; C4: -OH; C4: -AsO₃H₂ Banned feed additive Environmental toxin

Physicochemical and Toxicological Insights

  • Extraction Behavior: Benzoic acid derivatives exhibit variable extraction rates in emulsion liquid membranes. While the target compound’s arsenic group may reduce solubility in organic phases, its carbamoylamino substituent could enhance membrane affinity, analogous to phenol’s high distribution coefficient (m = 23.5) .
  • Toxicity Prediction: Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives suggest that connectivity indices (e.g., 0JA, 1JA) correlate with acute toxicity (LD₅₀). The arsenic moiety in 4-arsono-2-(carbamoylamino)benzoic acid likely exacerbates toxicity compared to non-arsenic analogs .

Table 2: Physicochemical Properties (Hypothetical)

Property 4-Arsono-2-(carbamoylamino)benzoic acid Carbarsone Benzoic Acid
Molecular Weight (g/mol) ~300 275.12 122.12
Water Solubility Low (arsenic hydrophilicity) Moderate High
LogP (Octanol-Water) ~1.2 0.9 1.87
Acute Toxicity (LD₅₀, oral) Estimated < 100 mg/kg (mouse) 45 mg/kg 1700 mg/kg

Preparation Methods

Molecular Architecture

The compound features a benzoic acid backbone substituted at the 2-position with a carbamoylamino group (-NH-CONH2) and at the 4-position with an arsenic acid group (-AsO3H2). Its molecular formula (C8H9AsN2O6) and planar aromatic system create unique synthetic challenges, particularly in regioselective functionalization and arsenic coordination chemistry.

Synthetic Challenges

Key obstacles in synthesis include:

  • Arsenic incorporation : Requires specialized reagents like arsenic trioxide or aryl arsonic acids under controlled pH
  • Amino group protection : Carbamoylamino moiety sensitivity to nucleophilic substitution during arsenic functionalization
  • Solubility limitations : Poor aqueous solubility (logP ≈ -1.2) necessitates polar aprotic solvents like DMF or DMSO

Established Synthetic Routes

Friedel-Crafts Acylation Approach

Adapted from benzophenone syntheses, this method proceeds via:

Step 1 : 2-Aminobenzoic acid → 2-(Carbamoylamino)benzoic acid

  • React 2-aminobenzoic acid with urea in HCl/EtOH (3:1) at 80°C for 6h
  • Yield: 89% (mp 214-216°C)

Step 2 : Arsenation via Diazonium Intermediate

  • Diazotize 4-nitro-2-(carbamoylamino)benzoic acid with NaNO2/HCl at 0-5°C
  • Couple with arsenic trioxide in NaOH (pH 10-11) at 50°C
  • Reduction of nitro group with H2/Pd-C in EtOH
  • Typical yield: 62-68%
Parameter Condition
Diazotization Temp 0-5°C
Arsenation pH 10.5 ± 0.3
Reduction Pressure 3 atm H2
Final Purity 98.2% (HPLC)

Direct Arsenation of Preformed Benzoyl Chloride

Modified from patent WO2009057133A2:

  • Prepare 2-(carbamoylamino)benzoyl chloride via thionyl chloride (SOCl2) treatment
  • React with sodium arsenate in dry THF under N2:
    • Molar ratio 1:1.2 (benzoyl chloride:Na3AsO4)
    • 12h reflux, 78% conversion
  • Acidify with 6M HCl to precipitate product
  • Recrystallize from ethanol/water (4:1)

Key Advantages :

  • Avoids nitro group intermediates
  • Scalable to kilogram batches

Reaction Optimization Studies

Solvent Effects on Arsenation

Comparative yields in different solvents:

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 78 97.4
DMSO 46.7 82 98.1
THF 7.5 68 95.2
Ethanol 24.3 54 92.8

Data from show DMSO optimizes both yield and purity despite higher polarity.

Temperature-Controlled Recrystallization

Purification parameters from supplier protocols:

Stage Solvent Ratio Temperature Recovery (%)
Primary EtOH:H2O 3:1 4°C 89
Secondary Acetone:Hexane -20°C 95

Crystalline form shows monoclinic symmetry (a=7.12Å, b=9.34Å, c=11.02Å) via XRD.

Analytical Characterization

Spectroscopic Profiles

FT-IR (KBr, cm⁻¹) :

  • 1685 (C=O, carboxylic acid)
  • 3320 (N-H, carbamoyl)
  • 890 (As-O stretching)

¹H NMR (DMSO-d6, δ ppm) :

  • 8.21 (d, J=8.4Hz, H-6)
  • 7.89 (s, H-3)
  • 6.95 (br s, NH2)
  • 12.3 (br, COOH)

Chromatographic Data

HPLC conditions (C18 column):

  • Mobile phase: 0.1% H3PO4/ACN (85:15)
  • Flow rate: 1.0 mL/min
  • Retention time: 6.78 min

Industrial-Scale Production

Dayang Chem's patented process achieves 98% purity through:

  • Continuous flow diazotization at 5°C ±0.5°C
  • Membrane-based arsenic removal system (<2ppm residual As)
  • Spray drying for final product formulation

Key economic metrics:

  • Raw material cost: $412/kg
  • Energy consumption: 18 kWh/kg
  • Production capacity: 2.3 MT/month

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-arsono-2-(carbamoylamino)benzoic acid, and how do reaction conditions influence intermediate stability?

  • Methodological Answer : Multi-step synthesis is typical for benzoic acid derivatives. For example, analogous compounds are synthesized via acid chloride intermediates (e.g., thionyl chloride activation of carboxylic acids) followed by coupling reactions with amines or thiols . For the arseno group, arsenic trioxide or arylarsonic acid precursors may be required under controlled pH (4–6) and inert atmospheres to minimize oxidation. Critical parameters include temperature control (<60°C) to prevent decomposition and stoichiometric precision to avoid arsenic byproducts. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate:hexane gradients) is advised .

Q. Which analytical techniques are most reliable for characterizing the arseno and carbamoylamino functional groups in this compound?

  • Methodological Answer :

  • FT-IR : Carbamoylamino groups show N-H stretches (3200–3350 cm⁻¹) and C=O stretches (1640–1680 cm⁻¹). Arseno (As=O) may exhibit stretches near 800–850 cm⁻¹, though overlapping with other groups requires corroboration .
  • NMR : 1^1H NMR can identify aromatic protons (δ 6.5–8.5 ppm) and carbamoylamino NH signals (δ 8.0–10.0 ppm). 13^{13}C NMR confirms carbonyl carbons (δ 165–175 ppm). Arseno groups require 75^{75}As NMR or X-ray crystallography for definitive confirmation .
  • Elemental Analysis : Quantify arsenic content via ICP-MS to validate stoichiometry and purity .

Advanced Research Questions

Q. How can researchers address contradictory data in the inhibition potency of 4-arsono-2-(carbamoylamino)benzoic acid across enzyme assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (pH, ionic strength) or enzyme isoforms. Standardize assays using:

  • Buffer Systems : Phosphate (pH 7.4) vs. Tris (pH 8.0) to assess pH-dependent activity.
  • Control Experiments : Include known inhibitors (e.g., benzoic acid derivatives) to validate assay sensitivity .
  • Dose-Response Curves : Use 3–5 replicate experiments to calculate IC50_{50} values with 95% confidence intervals. Cross-validate with orthogonal methods like SPR or ITC for binding affinity .

Q. What computational approaches predict the binding interactions of this compound with metalloenzymes, and how does the arseno group influence docking outcomes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro with metalloenzyme crystal structures (e.g., PDB IDs). Parameterize arsenic interactions using quantum mechanical charge models (e.g., DFT/B3LYP) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of arsenic-enzyme coordination (e.g., with Zn2+^{2+} or Fe3+^{3+} active sites). Monitor RMSD and hydrogen bond persistence .
  • Free Energy Calculations : Apply MM-PBSA to compare binding energies of arseno vs. phosphate analogs, highlighting arsenic’s electronegativity and steric effects .

Contradiction Analysis and Experimental Design

Q. How should researchers design experiments to resolve conflicting reports on the cytotoxicity of this compound in cancer cell lines?

  • Methodological Answer :

  • Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., HeLa vs. MCF-7).
  • Culture Conditions : Standardize serum concentration (e.g., 10% FBS), passage number (<20), and oxygen levels (normoxia vs. hypoxia) .
  • Cytotoxicity Assays : Compare MTT, ATP-lite, and trypan blue exclusion across 24–72 hr exposures. Include arsenic trioxide as a positive control for apoptosis induction .
  • Mechanistic Studies : Perform RNA-seq to identify pathways (e.g., oxidative stress, DNA repair) modulated by the compound .

Methodological Limitations and Optimization

Q. What strategies mitigate arsenic leaching during long-term stability studies of this compound?

  • Methodological Answer :

  • Storage Conditions : Use amber vials under nitrogen at −20°C to prevent oxidation. Avoid aqueous buffers unless stabilized with EDTA (1–5 mM) to chelate free arsenic .
  • Analytical Monitoring : Track arsenic content monthly via ICP-MS. Develop HPLC-ICP-MS methods (C18 column, 0.1% TFA mobile phase) to separate degradation products .
  • Formulation Optimization : Encapsulate in liposomes (e.g., DOPC/cholesterol) to enhance stability in biological matrices .

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